![molecular formula C11H19N3O B7505158 N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7505158.png)
N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
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Overview
Description
N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide (DTPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTPA is a pyrazole derivative that has been synthesized using several methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Scientific Research Applications
N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound has been used as a ligand for metal complexes, which have been studied for their potential applications in cancer therapy and imaging. N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has also been used as a building block for the synthesis of novel materials, including polymers and nanoparticles. The compound has been studied for its potential applications in drug delivery, catalysis, and sensing.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is not fully understood, but it is believed to act as a chelating agent. The compound has a pyrazole ring with a nitrogen atom that can coordinate with metal ions. N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to form stable complexes with metal ions, including copper, iron, and zinc. These metal complexes have been studied for their potential applications in cancer therapy and imaging.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to have low toxicity and is generally considered safe for laboratory experiments. The compound has been studied for its potential effects on cell viability, proliferation, and apoptosis. N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been studied for its potential antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. The compound is easy to synthesize and purify, making it an ideal ligand for metal complexes. However, N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has some limitations, including its limited water solubility and potential interactions with biological molecules. These limitations must be considered when designing experiments that involve N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide.
Future Directions
For N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide research include the development of novel metal complexes for cancer therapy and imaging, the synthesis of new materials using N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide as a building block, and the investigation of its potential applications in catalysis and sensing. The continued study of N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide and its derivatives will lead to new insights into its mechanism of action and potential applications in science and medicine.
Conclusion:
In conclusion, N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using several methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The continued study of N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide and its derivatives will lead to new insights into its potential applications in science and medicine.
Synthesis Methods
N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide has been synthesized using various methods, including the reaction of 1,3,5-trimethylpyrazole with dimethylacrylamide in the presence of a catalyst. The reaction yields N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide as a white crystalline solid. Another method involves the reaction of 1,3,5-trimethylpyrazole with dimethylamine and acryloyl chloride in the presence of a base. The reaction yields N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide as a yellow oil. These methods have been optimized to yield high purity N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide, which is essential for scientific research applications.
properties
IUPAC Name |
N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8-10(9(2)14(5)12-8)6-7-11(15)13(3)4/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGIPSNBZJMWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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